2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid
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Overview
Description
2-(2-{Bicyclo[221]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane derivative, followed by acylation to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Shares the bicyclic structure but lacks the dimethoxybenzoic acid moiety.
2-[2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-1,3-thiazol-4-yl]acetic acid: Contains a thiazole ring instead of the benzoic acid moiety.
Uniqueness
2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid is unique due to its combination of a bicyclic structure with a dimethoxybenzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[2-(2-bicyclo[2.2.1]heptanyl)acetyl]amino]-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-15-8-13(18(21)22)14(9-16(15)24-2)19-17(20)7-12-6-10-3-4-11(12)5-10/h8-12H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCKJXMBOSENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2CC3CCC2C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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